molecular formula C14H9ClN2O B11857570 8-Chloro-2-phenylquinazolin-4(3H)-one

8-Chloro-2-phenylquinazolin-4(3H)-one

Cat. No.: B11857570
M. Wt: 256.68 g/mol
InChI Key: OAKSHUMJUNVTAO-UHFFFAOYSA-N
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Description

8-Chloro-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones have been studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-phenylquinazolin-4(3H)-one typically involves the reaction of 2-phenylquinazolin-4(3H)-one with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 8-amino-2-phenylquinazolin-4(3H)-one or 8-thio-2-phenylquinazolin-4(3H)-one.

    Oxidation: Formation of quinazolinone N-oxide derivatives.

    Reduction: Formation of reduced quinazolinone derivatives.

Scientific Research Applications

8-Chloro-2-phenylquinazolin-4(3H)-one has been investigated for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-2-phenylquinazolin-4(3H)-one depends on its specific biological target. For example, if it acts as an anticancer agent, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved can vary based on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the chlorine atom at the 8-position.

    8-Methyl-2-phenylquinazolin-4(3H)-one: Has a methyl group instead of a chlorine atom at the 8-position.

    8-Bromo-2-phenylquinazolin-4(3H)-one: Has a bromine atom instead of a chlorine atom at the 8-position.

Uniqueness

8-Chloro-2-phenylquinazolin-4(3H)-one is unique due to the presence of the chlorine atom at the 8-position, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, potentially leading to a wide range of derivatives with different properties.

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

8-chloro-2-phenyl-3H-quinazolin-4-one

InChI

InChI=1S/C14H9ClN2O/c15-11-8-4-7-10-12(11)16-13(17-14(10)18)9-5-2-1-3-6-9/h1-8H,(H,16,17,18)

InChI Key

OAKSHUMJUNVTAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=O)N2

Origin of Product

United States

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